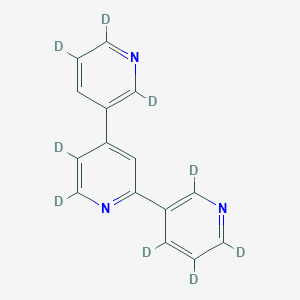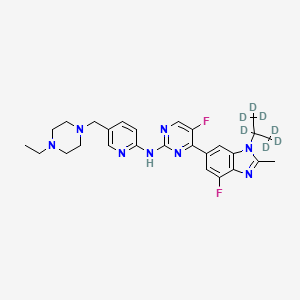
Abemaciclib-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abemaciclib-d7 is a deuterated form of Abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Abemaciclib due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-d7 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated solvents in the hydrogenation step, where deuterium gas is used instead of hydrogen gas .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates, purification, and final product isolation. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Abemaciclib-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
科学研究应用
Abemaciclib-d7 is widely used in scientific research, including:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Abemaciclib.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and resistance mechanisms in cancer therapy
Industry: Utilized in the development of new formulations and drug delivery systems.
作用机制
Abemaciclib-d7, like Abemaciclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest in the G1 phase. This results in the suppression of cancer cell proliferation. The molecular targets of this compound include the cyclin D1-CDK4/6 complex, which is involved in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .
相似化合物的比较
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Uniqueness
Abemaciclib-d7 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds .
属性
分子式 |
C27H32F2N8 |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[7-fluoro-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i2D3,3D3,17D |
InChI 键 |
UZWDCWONPYILKI-JGLGIRSKSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCN(CC5)CC)C |
规范 SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


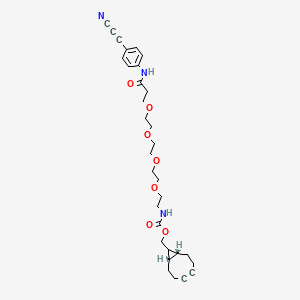
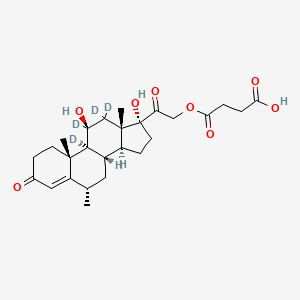

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
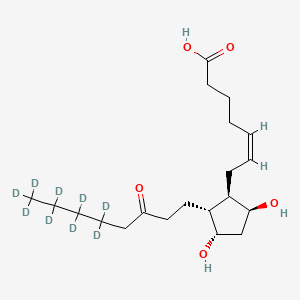


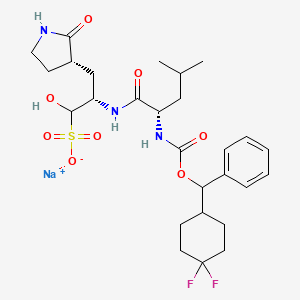

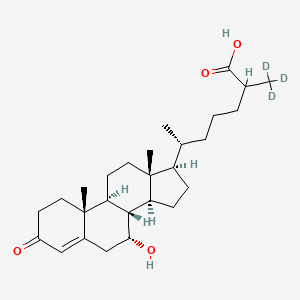
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
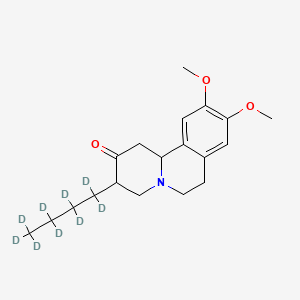
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
